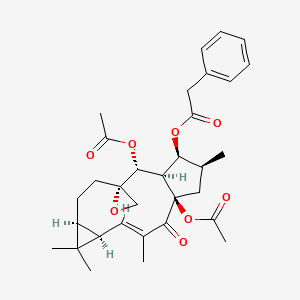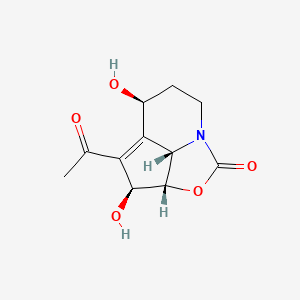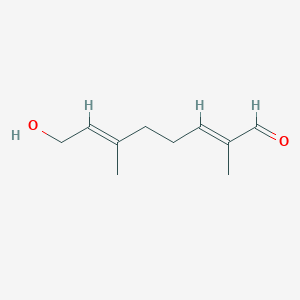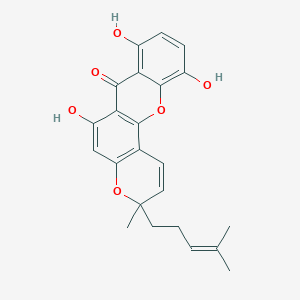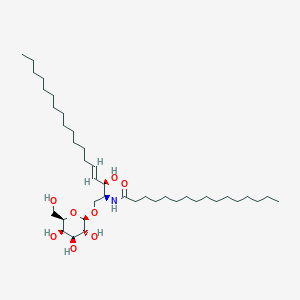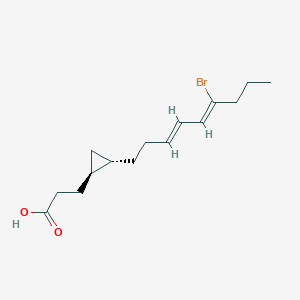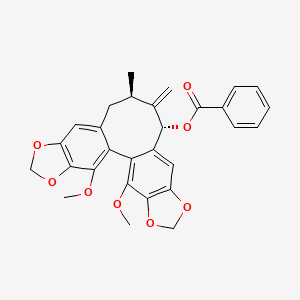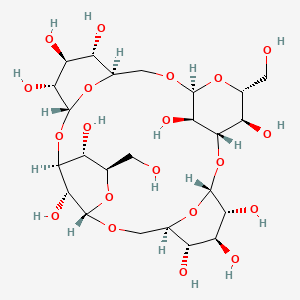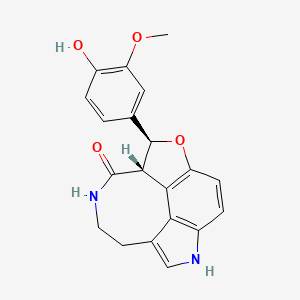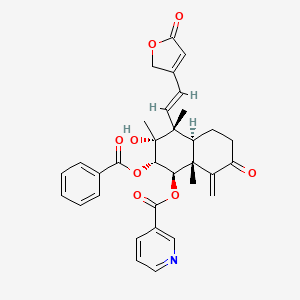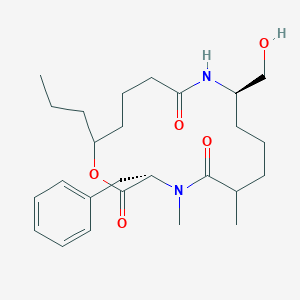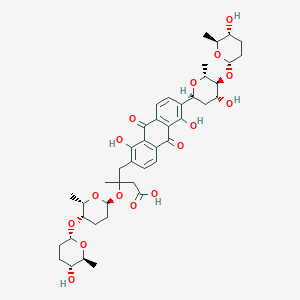
Austroinulin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation methods for Austroinulin are not extensively documented in the available literature. as a natural product, it is typically extracted from its plant sources using standard extraction techniques such as solvent extraction, distillation, and chromatography.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from its natural sources. The process includes harvesting the plant material, followed by extraction using solvents like ethanol or methanol. The extract is then purified using techniques such as column chromatography to isolate the compound.
Analyse Des Réactions Chimiques
Common Reagents and Conditions: The common reagents and conditions used in the reactions involving Austroinulin are not well-documented. Typically, natural products like this compound may react with oxidizing agents, reducing agents, and other common reagents used in organic synthesis.
Major Products Formed: The major products formed from the reactions of this compound are not explicitly detailed in the available sources. Further research and experimental data would be required to provide a comprehensive analysis of the reaction products.
Applications De Recherche Scientifique
Austroinulin has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial activities. Additionally, it is used in the development of natural health products and supplements due to its beneficial properties.
Mécanisme D'action
The mechanism of action of Austroinulin involves its interaction with molecular targets and pathways in the body. specific details about its molecular targets and pathways are not well-documented. Generally, natural compounds like this compound exert their effects through interactions with enzymes, receptors, and other cellular components, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Austroinulin include other natural products found in the same plant sources, such as stevioside and rebaudioside A from Stevia rebaudiana. These compounds share similar chemical structures and biological activities.
Uniqueness: this compound is unique due to its specific chemical structure and the distinct biological activities it exhibits. Its presence in multiple plant sources and its potential therapeutic properties make it a compound of interest in scientific research and industrial applications.
Propriétés
Numéro CAS |
62868-75-1 |
|---|---|
Formule moléculaire |
C20H34O3 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
(1R,2S,3S,4R,4aS,8aS)-3,4a,8,8-tetramethyl-4-[(2Z)-3-methylpenta-2,4-dienyl]-2,4,5,6,7,8a-hexahydro-1H-naphthalene-1,2,3-triol |
InChI |
InChI=1S/C20H34O3/c1-7-13(2)9-10-14-19(5)12-8-11-18(3,4)16(19)15(21)17(22)20(14,6)23/h7,9,14-17,21-23H,1,8,10-12H2,2-6H3/b13-9-/t14-,15-,16+,17+,19-,20+/m1/s1 |
Clé InChI |
JEZOMVOAWYLQAJ-ZHPNODNJSA-N |
SMILES |
CC(=CCC1C2(CCCC(C2C(C(C1(C)O)O)O)(C)C)C)C=C |
SMILES isomérique |
C/C(=C/C[C@@H]1[C@]2(CCCC([C@@H]2[C@H]([C@@H]([C@@]1(C)O)O)O)(C)C)C)/C=C |
SMILES canonique |
CC(=CCC1C2(CCCC(C2C(C(C1(C)O)O)O)(C)C)C)C=C |
Synonymes |
austroinulin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


